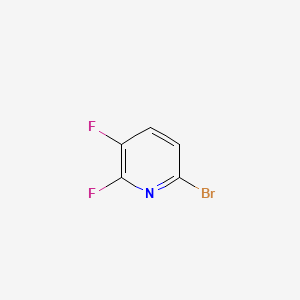
6-Bromo-2,3-difluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,3-difluoropyridine is a chemical compound with the molecular formula C5H2BrF2N . It has a molecular weight of 193.98 . It is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 6-Bromo-2,3-difluoropyridine, involves various methods . These methods include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .Molecular Structure Analysis
The molecular structure of 6-Bromo-2,3-difluoropyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis
Fluoropyridines, including 6-Bromo-2,3-difluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
6-Bromo-2,3-difluoropyridine is a liquid in its physical form . It is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 193.98 .科学的研究の応用
Spectroscopic and Optical Properties
The spectroscopic characterization of related bromo-difluoropyridines has been performed, revealing their potential in non-linear optical (NLO) properties and antimicrobial activities. Such compounds have been studied using density functional theory (DFT) to understand their geometric structure, vibrational frequencies, and chemical shift values, highlighting their significance in optical applications and as antimicrobial agents (Vural & Kara, 2017).
Synthetic Applications
Research has demonstrated the utility of bromo-difluoropyridine derivatives as key intermediates in synthetic chemistry. For example, a synthetic route providing access to nonsymmetrical bisazolyl trisubstituted pyridines showcases the versatility of such compounds in constructing complex molecular architectures, useful in developing chelating and photophysical properties of materials (Ruiz-Crespo et al., 2022).
Structural Analysis
Studies on the crystal and molecular structure of bromo-difluoropyridine derivatives have provided insights into their molecular geometry, intermolecular hydrogen bonding, and π-π interactions. Such analyses are crucial for understanding the solid-state behavior of these compounds and their potential applications in material science (Rodi et al., 2013).
Biological Properties
The biological activities of bromo-difluoropyridine derivatives have been investigated, revealing their potential as bioactive molecules. Research including DFT studies, spectroscopic analyses, and biological assays demonstrates the bioactivity of these compounds against bacterial and fungal pathogens, indicating their relevance in pharmaceutical research (Ghiasuddin et al., 2018).
Material Science and Corrosion Inhibition
The interfacial adsorption behavior of imidazo[4,5-b] pyridine derivatives, including 6-bromo-difluoropyridine compounds, has been studied for their potential as corrosion inhibitors. Molecular dynamics, DFT calculations, and electrochemical studies suggest these compounds form protective films on metal surfaces, indicating their utility in corrosion protection applications (Saady et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
6-bromo-2,3-difluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-4-2-1-3(7)5(8)9-4/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRQAHMLAMRQBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857096 |
Source


|
| Record name | 6-Bromo-2,3-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-difluoropyridine | |
CAS RN |
1257071-45-6 |
Source


|
| Record name | 6-Bromo-2,3-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

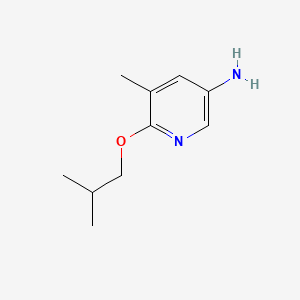
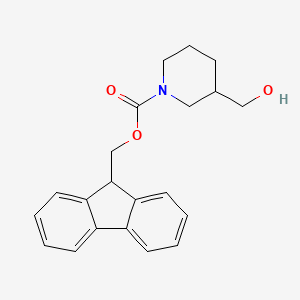


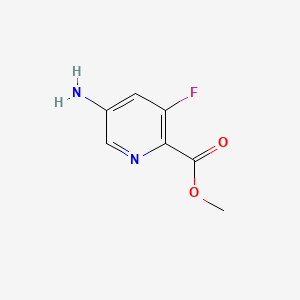
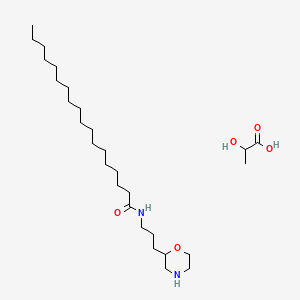
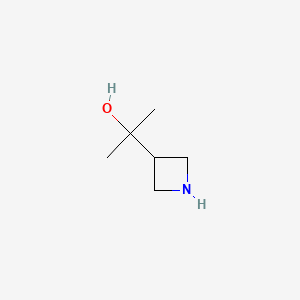
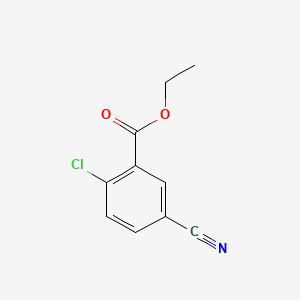
![Ethanethioic acid, O-[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl] ester](/img/structure/B594530.png)
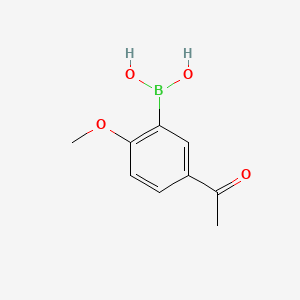
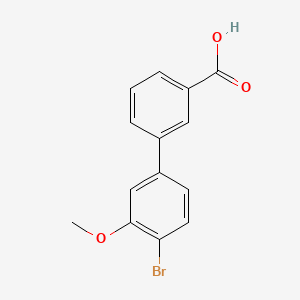
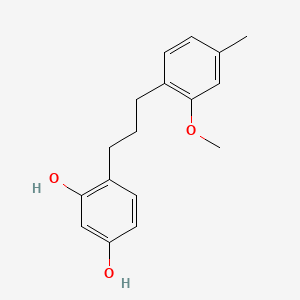
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B594536.png)